1,1,1,3,9,11,11,11-octachloroundecane CAS 601523-25-5 toxicity profile
1,1,1,3,9,11,11,11-octachloroundecane CAS 601523-25-5 toxicity profile
An In-Depth Technical Guide to 1,1,1,3,9,11,11,11-Octachloroundecane (CAS 601523-25-5)
Executive Summary & Toxicological Significance
1,1,1,3,9,11,11,11-octachloroundecane (CAS 601523-25-5) is a highly specific, constitutionally defined congener belonging to the class of Short-Chain Chlorinated Paraffins (SCCPs)[1]. While commercial SCCP mixtures are notoriously complex and variable—often containing thousands of isomers and unintended toxic impurities—studying pure congeners like this C11 variant is critical for drug development professionals and environmental toxicologists. It allows researchers to isolate exact structure-activity relationships (SAR) and eliminate confounding variables caused by dioxin-like impurities[2].
As a persistent organic pollutant (POP), this specific congener exhibits profound bioaccumulation potential and induces early-stage developmental toxicity and mitochondrial dysfunction at environmentally relevant concentrations (parts-per-billion levels)[3][4].
Physicochemical Profiling & Toxicokinetics
From an application science perspective, the toxicity of an SCCP is dictated entirely by its carbon chain length and the spatial distribution of its chlorine atoms.
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Molecular Identity: C₁₁H₁₆Cl₈ (Molecular Weight: 431.87 g/mol )[1].
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Chlorination Degree: 65.7% by weight[4].
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Structural Causality of Bioaccumulation: The specific placement of the eight chlorine atoms at the terminal ends (positions 1,1,1,3 and 9,11,11,11) leaves a central, unchlorinated carbon backbone (C4–C8). This configuration drastically increases the molecule's hydrophobicity compared to evenly chlorinated isomers. Consequently, it exhibits a highly elevated Log Kow of 7.23 (compared to ~5.4 for evenly distributed C11 isomers)[5][6]. This extreme lipophilicity drives rapid cellular uptake and severe bioaccumulation in lipid-rich tissues, bypassing standard aqueous clearance mechanisms[5].
Mechanistic Toxicology & Signaling Pathways
Traditional LC₅₀ (lethal concentration) assays fail to capture the subtle, chronic impacts of SCCPs. Modern toxicological assessments rely on transcriptomics to identify the Point of Departure (POD) at the molecular level.
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Mitochondrial Dysfunction (Hepatotoxicity): In Reduced Human Transcriptome (RHT) assays utilizing HepG2 liver cells, 1,1,1,3,9,11,11,11-octachloroundecane acts as a potent disruptor of mitochondrial fatty acid metabolism. The compound accelerates metabolic turnover, leading to oxidative stress and eventual hepatotoxicity[3].
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Developmental & Neurobehavioral Toxicity: In Zebrafish Embryo (ZFE) models, exposure to this congener induces significant transcriptomic alterations at concentrations as low as 1 ppb. It disrupts pathways associated with chordate embryonic development and neurobehavioral locomotion long before morphological deformities manifest[4].
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AhR Receptor Independence: A critical finding in recent pharmacology is that pure 1,1,1,3,9,11,11,11-octachloroundecane does not activate the Aryl hydrocarbon Receptor (AhR)[2]. The bulky, flexible alkane chain suffers from steric hindrance, preventing it from fitting into the planar AhR binding pocket. Historical literature attributing AhR activity to SCCPs is an artifact of dioxin-like impurities in technical mixtures, not the SCCP itself[2].
Molecular toxicity pathways of 1,1,1,3,9,11,11,11-octachloroundecane.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to isolate the specific effects of the congener.
Protocol 1: Zebrafish Embryo Transcriptomics (RZT) Assay
This protocol determines the transcriptomic Point of Departure (POD) for developmental toxicity[3][4].
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Chemical Preparation: Dissolve the congener in DMSO to create a stock solution. Causality: DMSO ensures the highly lipophilic compound remains in solution. The final dosing concentration must contain exactly 0.1% DMSO to prevent vehicle-induced cytotoxicity.
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Embryo Exposure (0–96 hpf): Expose healthy zebrafish embryos to serial dilutions (<100 ppb) from 0 to 96 hours post-fertilization. Causality: This specific time window captures the entirety of organogenesis. Dosing below 100 ppb ensures that observed gene expression changes are stress-specific responses rather than artifacts of systemic cell death.
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RNA Extraction & Library Prep: Isolate total RNA and prepare libraries using the AmpliSeq protocol targeting 1,637 specific stress-response genes. Causality: A reduced transcriptome provides higher read depth for critical pathways (like mitochondrial function) compared to whole-genome RNA-seq, increasing the statistical power of the assay.
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Benchmark Dose (BMD) Modeling: Calculate the POD for 20% Differentially Expressed Genes (DEG₂₀). Causality: BMD modeling provides a mathematically rigorous safety threshold that is far more sensitive than visual morphological scoring.
Step-by-step Zebrafish Embryo Transcriptomics (RZT) workflow.
Protocol 2: DR-CALUX Bioassay for AhR Agonism
This protocol definitively proves the absence of dioxin-like activity in the pure congener[2].
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Cell Seeding: Plate H4IIE rat hepatoma cells stably transfected with an AhR-responsive luciferase reporter gene. Causality: H4IIE cells possess high endogenous AhR expression, maximizing assay sensitivity.
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Dosing & Controls: Treat cells with the congener alongside a DMSO vehicle control (negative) and a TCDD standard (positive control).
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Incubation (4h vs. 48h): Read luminescence at both 4 hours and 48 hours. Causality: The 4h read detects easily metabolized AhR agonists, while the 48h read detects persistent ones. A dual-read confirms that the lack of signal is due to non-binding, not rapid metabolism.
Quantitative Data & Regulatory Landscape
Table 1: Physicochemical & Toxicity Endpoints
| Parameter | Value | Model / Assay | Reference |
|---|---|---|---|
| Molecular Weight | 431.87 g/mol | Computed Analysis | 1[1] |
| Chlorine Content | 65.70% | Chemical Profiling | 4[4] |
| Log Kow | 7.23 | RP-HPLC | 5[5] |
| POD (DEG₂₀) | 0.38 ppb | ZFE Transcriptomics | 4[4] |
| AhR Activation | Negative | DR-CALUX (H4IIE) | 2[2] |
Table 2: Global Regulatory & Corporate Compliance Status Due to its persistence and toxicity, this specific congener is heavily regulated across global supply chains.
| Framework / Organization | Status | Application Limit | Reference |
|---|---|---|---|
| Stockholm Convention | POP (Annex A) | Global Ban (as SCCP) | 7[7] |
| Kubota Corporation | Prohibited | All applications | 8[8] |
| NSK Ltd. | Prohibited | Intentionally added | 9[9] |
| SKF Group | Restricted | Intentionally added | 10[10] |
| DISCO Corp. | Controlled | Tracked usage | 11[11] |
References
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PubChem: 1,1,1,3,9,11,11,11-Octachloroundecane | C11H16Cl8 | CID 53427660. National Institutes of Health. 1
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ACS Publications: Early Life Stage Bioactivity Assessment of Short-Chain Chlorinated Paraffins at Environmentally Relevant Concentrations by Concentration-Dependent Transcriptomic Analysis of Zebrafish Embryos. Environmental Science & Technology. 4
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ACS Publications: Cross-Model Comparison of Transcriptomic Dose–Response of Short-Chain Chlorinated Paraffins. Environmental Science & Technology. 3
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ACS Publications: Effects of Chain Length, Chlorination Degree, and Structure on the Octanol−Water Partition Coefficients of Polychlorinated n-Alkanes. Environmental Science & Technology. 5
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ResearchGate: Impurities in technical mixtures of chlorinated paraffins show AhR agonist properties as determined by the DR-CALUX bioassay. 2
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Kubota Corporation: Substances of Concern List. 8
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NSK Ltd.: List of NSK Environmentally Harmful Substances. 9
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SKF Group: SKF Restricted Substance List (SKF RSL).10
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DISCO Corp.: List of DISCO Controlled Substances. 11
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Chiron: Fire Retardant Reference Materials. 7
Sources
- 1. 1,1,1,3,9,11,11,11-Octachloroundecane | C11H16Cl8 | CID 53427660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
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- 8. kubota.com [kubota.com]
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- 10. cdn.skfmediahub.skf.com [cdn.skfmediahub.skf.com]
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